molecular formula C24H15ClN4O2 B2753186 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 897734-84-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2753186
CAS No.: 897734-84-8
M. Wt: 426.86
InChI Key: RVLGQIPNAZBZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a quinoline core, a phenyl group, and an oxadiazole ring substituted with a chlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound.

    Coupling of the oxadiazole and quinoline moieties: The final step involves the coupling of the oxadiazole ring with the quinoline core through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and its ability to modulate biological pathways.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
  • N-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
  • N-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the quinoline core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN4O2/c25-19-12-6-4-11-17(19)23-28-29-24(31-23)27-22(30)18-14-21(15-8-2-1-3-9-15)26-20-13-7-5-10-16(18)20/h1-14H,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGQIPNAZBZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.